Regioselectivity in Styrene Hydrosilylation: Difluoro-1-naphthylsilane vs. Dichlorophenylsilane
In Pt-catalyzed hydrosilylation of styrene, difluoro-1-naphthylsilane delivers the silyl group to both the α- and β-carbon atoms of the vinyl group (predominantly α-addition), whereas dichlorophenylsilane adds exclusively to the terminal (β) carbon [1]. This divergent regiochemical outcome is a direct consequence of the Si–F vs. Si–Cl electronic effect and is observed under identical catalytic conditions (H₂PtCl₆ catalyst) [1].
| Evidence Dimension | Regioselectivity of silyl addition to styrene |
|---|---|
| Target Compound Data | Difluoro-1-naphthylsilane adds at both α- and β-carbon atoms (predominantly α) |
| Comparator Or Baseline | Dichlorophenylsilane adds exclusively at the terminal (β) carbon atom |
| Quantified Difference | Qualitative: dual-site addition (α + β) vs. single-site addition (β only); isomer distribution reported as 'mainly at the α-carbon atom' for difluoro-1-naphthylsilane |
| Conditions | H₂PtCl₆ catalyst, styrene substrate, identical reaction conditions |
Why This Matters
For procurement decisions in synthetic methodology, this regioselectivity difference dictates the structural isomer obtained and eliminates the need for isomer separation when α-functionalized products are targeted.
- [1] Chernyshev, E.A., Dolgaya, M.E., & Lubuzh, E.D. (1965). Addition of arylfluorosilanes containing silicon-attached hydrogen. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 14(4), 629–632. DOI: 10.1007/BF00846717. View Source
